(1,2,3,4,5,6-13C6)cyclohexatrienecarboxylic acid

Catalog No.
S1938151
CAS No.
222412-89-7
M.F
C7H6O2
M. Wt
129.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,2,3,4,5,6-13C6)cyclohexatrienecarboxylic acid

CAS Number

222412-89-7

Product Name

(1,2,3,4,5,6-13C6)cyclohexatrienecarboxylic acid

IUPAC Name

(1,2,3,4,5,6-13C6)cyclohexatrienecarboxylic acid

Molecular Formula

C7H6O2

Molecular Weight

129.07 g/mol

InChI

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1

InChI Key

WPYMKLBDIGXBTP-BNUYUSEDSA-N

SMILES

C1=CC=C(C=C1)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)O

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13C](=O)O

(1,2,3,4,5,6-^13C_6)cyclohexatrienecarboxylic acid is a carbon-labeled derivative of cyclohexatrienecarboxylic acid, where all six carbon atoms in the cyclohexane ring are isotopically enriched with carbon-13 (^13C). This compound features a carboxylic acid functional group attached to a cyclohexatriene structure, which is characterized by alternating double bonds within a six-membered carbon ring. The presence of the carboxylic acid group significantly influences the compound's chemical behavior and biological activity.

The chemical reactivity of (1,2,3,4,5,6-^13C_6)cyclohexatrienecarboxylic acid can be attributed to its functional groups. The carboxylic acid can participate in various reactions such as:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under certain conditions.
  • Nucleophilic Substitution: The carboxylic acid can act as a nucleophile in reactions with electrophiles.

Additionally, the cyclohexatriene moiety can undergo electrophilic aromatic substitution due to the presence of double bonds.

Compounds that contain cyclohexene or cyclohexatriene structures have been reported to exhibit a range of biological activities. Research indicates that derivatives of cyclohexene series possess antimicrobial, antifungal, and anticancer properties. For instance, studies have shown that certain synthesized derivatives demonstrate activity against pathogenic bacteria and cancer cell lines . The specific biological activity of (1,2,3,4,5,6-^13C_6)cyclohexatrienecarboxylic acid remains to be fully explored but is expected to follow similar trends due to its structural characteristics.

The synthesis of (1,2,3,4,5,6-^13C_6)cyclohexatrienecarboxylic acid typically involves the following methodologies:

  • Carbon Isotope Labeling: The incorporation of ^13C into the cyclohexane framework can be achieved through specific synthetic pathways that utilize labeled precursors.
  • Diels-Alder Reactions: This method can be employed to construct the cyclohexatriene structure from diene and dienophile components.
  • Carboxylation Reactions: The introduction of the carboxylic acid group can be achieved through reactions involving carbon dioxide or other carboxylating agents.

These methods allow for precise control over the isotopic labeling and functionalization of the compound.

(1,2,3,4,5,6-^13C_6)cyclohexatrienecarboxylic acid has potential applications in:

  • Nuclear Magnetic Resonance Spectroscopy: The ^13C labeling allows for detailed structural analysis via NMR techniques.
  • Biological Studies: Its unique isotopic signature can be used in metabolic studies to trace pathways involving cyclohexene derivatives.
  • Pharmaceutical Research: Due to its structural similarity to biologically active compounds, it may serve as a lead compound for drug development.

Interaction studies focus on how (1,2,3,4,5,6-^13C_6)cyclohexatrienecarboxylic acid interacts with biological macromolecules. Preliminary studies on similar compounds suggest that these interactions may involve binding to proteins or enzymes relevant in metabolic pathways. Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of potential therapeutic agents derived from this compound.

Several compounds share structural similarities with (1,2,3,4,5,6-^13C_6)cyclohexatrienecarboxylic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
Cyclohexene Carboxylic AcidCycloalkeneExhibits significant acidity due to carboxyl group .
1-Methylcyclohexane Carboxylic AcidMethyl-substitutedVaries in acidity based on substituent position .
1-Naphthoic AcidAromaticContains a fused ring system; used in dyes .
Cyclopentadiene Carboxylic AcidDieneReactivity differs due to fewer carbons .

Uniqueness

The uniqueness of (1,2,3,4,5,6-^13C_6)cyclohexatrienecarboxylic acid lies in its complete ^13C labeling which allows for specific tracking in biological systems and enhances its utility in research applications compared to its non-labeled counterparts. This isotopic labeling provides insights into metabolic processes that are not possible with conventional compounds.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Wikipedia

(carboxy-~13~C_7_)Benzoic acid

Dates

Modify: 2024-04-14

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